molecular formula C₉H₁₄O₈ B1139669 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid CAS No. 188854-96-8

2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid

Cat. No.: B1139669
CAS No.: 188854-96-8
M. Wt: 250.2
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid typically involves the dehydration of neuraminic acid derivatives. The reaction conditions often include the use of acidic catalysts to facilitate the removal of water molecules .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid has several scientific research applications:

    Chemistry: Used as a substrate in enzymatic studies, particularly with sialidases.

    Biology: Investigated for its role in the metabolism of carbohydrates and its interaction with enzymes.

    Medicine: Potential inhibitor of viral sialidases, making it a candidate for antiviral research.

    Industry: Utilized in the synthesis of complex carbohydrates and glycoconjugates

Comparison with Similar Compounds

Similar Compounds

    Neuraminic Acid: A precursor to 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid, involved in similar enzymatic reactions.

    Sialic Acid: Another derivative of neuraminic acid, widely studied for its biological roles.

    Kdn (2-Keto-3-deoxy-D-glycero-D-galacto-nononic acid): Structurally similar, with applications in enzymatic studies.

Uniqueness

This compound is unique due to its specific structure, which makes it an efficient substrate for sialidases. This property distinguishes it from other similar compounds and highlights its potential in enzymatic and antiviral research .

Properties

IUPAC Name

3,4-dihydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O8/c10-2-4(12)7(14)8-6(13)3(11)1-5(17-8)9(15)16/h1,3-4,6-8,10-14H,2H2,(H,15,16)/t3?,4-,6?,7-,8?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHMZNLAOQHCDZ-SDDMMPNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(C(C1O)O)C(C(CO)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(C(C1O)O)[C@@H]([C@@H](CO)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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